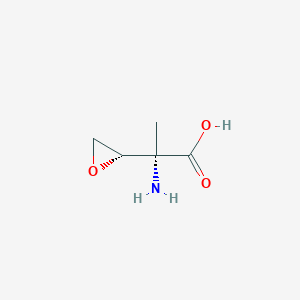
Oxiraneacetic acid, alpha-amino-alpha-methyl-, (R*,R*)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxiraneacetic acid, alpha-amino-alpha-methyl-, (R*,R*)-(9CI) is a chiral amino acid derivative that contains an oxirane (epoxide) ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxiraneacetic acid, alpha-amino-alpha-methyl-, (R*,R*)-(9CI) typically involves the use of chiral starting materials and reagents to ensure the correct stereochemistry. One common method is the asymmetric epoxidation of an allylic alcohol, followed by the introduction of the amino group. The reaction conditions often involve the use of catalysts such as titanium isopropoxide and diethyl tartrate, along with oxidizing agents like tert-butyl hydroperoxide.
Industrial Production Methods
On an industrial scale, the production of Oxiraneacetic acid, alpha-amino-alpha-methyl-, (R*,R*)-(9CI) may involve more efficient and cost-effective methods. These can include the use of biocatalysts or enzymes to achieve the desired stereochemistry, as well as optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxiraneacetic acid, alpha-amino-alpha-methyl-, (R*,R*)-(9CI) can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygen-containing functional groups.
Reduction: The compound can be reduced to form amino alcohols or other reduced derivatives.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form a variety of products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to open the epoxide ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce amino alcohols. Substitution reactions can lead to a wide range of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Oxiraneacetic acid, alpha-amino-alpha-methyl-, (R*,R*)-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: The compound can be used in studies of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism by which Oxiraneacetic acid, alpha-amino-alpha-methyl-, (R*,R*)-(9CI) exerts its effects depends on its specific application. In biological systems, the compound can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function. The epoxide ring is particularly reactive and can form covalent bonds with nucleophilic residues in proteins, leading to changes in their structure and activity.
Vergleich Mit ähnlichen Verbindungen
Oxiraneacetic acid, alpha-amino-alpha-methyl-, (R*,R*)-(9CI) can be compared with other similar compounds, such as:
(S)-2-Amino-3-[(S)-2-oxopyrrolidin-3-yl]propanoic acid: This compound also contains an amino group and a chiral center but has a different ring structure.
(S)-2-Amino-3-(pyridin-3-yl)propanoic acid: This compound contains a pyridine ring instead of an epoxide ring.
Eigenschaften
CAS-Nummer |
166318-69-0 |
|---|---|
Molekularformel |
C5H9NO3 |
Molekulargewicht |
131.13 g/mol |
IUPAC-Name |
(2S)-2-amino-2-[(2S)-oxiran-2-yl]propanoic acid |
InChI |
InChI=1S/C5H9NO3/c1-5(6,4(7)8)3-2-9-3/h3H,2,6H2,1H3,(H,7,8)/t3-,5+/m1/s1 |
InChI-Schlüssel |
VAUNZEJFKMRTCC-WUJLRWPWSA-N |
SMILES |
CC(C1CO1)(C(=O)O)N |
Isomerische SMILES |
C[C@]([C@H]1CO1)(C(=O)O)N |
Kanonische SMILES |
CC(C1CO1)(C(=O)O)N |
Synonyme |
Oxiraneacetic acid, alpha-amino-alpha-methyl-, (R*,R*)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















